Cyanine7 DBCO
Description
The utility of Cyanine7 DBCO stems from the powerful combination of a near-infrared cyanine (B1664457) dye and a reactive dibenzocyclooctyne moiety. This synergistic design allows for highly specific labeling of azide-modified molecules in living systems, facilitating advanced imaging and detection studies.
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. When paired with fluorescence, this technology becomes a powerful tool for illuminating specific molecules in cells and tissues. acs.org Fluorophores that operate in the near-infrared (NIR) spectrum (approximately 700-900 nm) are particularly advantageous for biological imaging. axispharm.com
The use of NIR fluorophores offers several key benefits:
Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light. axispharm.comacs.org
Reduced Autofluorescence: Biological specimens naturally emit less background fluorescence in the NIR range, which results in a better signal-to-noise ratio and clearer imaging. axispharm.comvectorlabs.comvectorlabs.com
Minimized Phototoxicity: The lower energy of NIR light reduces the risk of damage to cells and tissues during imaging experiments. acs.org
These properties make NIR probes highly sought after for applications ranging from live-cell imaging to in vivo studies in small animals. axispharm.comnih.gov The development of fluorogenic NIR probes, which exhibit a significant increase in fluorescence upon reacting with their target, further enhances their utility by allowing for real-time visualization of biological processes without the need for wash-out steps. nih.govrcsi.com
The concept of "click chemistry" describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. A key reaction within this family is the azide-alkyne cycloaddition. The initial copper-catalyzed version (CuAAC) was highly efficient but the toxicity of the copper catalyst limited its application in living organisms. interchim.fr
This limitation spurred the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. interchim.fr Dibenzocyclooctyne (DBCO) is a central reagent in SPAAC. creativepegworks.com As a strained cyclic alkyne, DBCO possesses high intrinsic molecular tension that allows it to react rapidly and specifically with azide-containing molecules without the need for a toxic catalyst. interchim.fr
The key features of DBCO-azide ligation include:
Biocompatibility: The absence of a copper catalyst makes it safe for use in live cells and whole organisms. interchim.frbroadpharm.com
High Selectivity: The DBCO group reacts exclusively with azides, ignoring other functional groups present in complex biological mixtures. This bioorthogonality ensures that labeling is precise and does not disrupt cellular machinery. interchim.frinterchim.fr
Efficiency: The reaction proceeds efficiently under mild, physiological conditions, such as neutral pH and ambient temperature. creativepegworks.com
These characteristics have established DBCO as a versatile and indispensable tool for bioconjugation, enabling the precise attachment of probes to proteins, peptides, and nucleic acids. creativepegworks.comalfa-chemistry.com
This compound is a molecule that integrates the near-infrared emitting Cyanine7 (Cy7) dye with the bioorthogonal DBCO group. axispharm.com This compound serves as a powerful research probe that allows for the fluorescent labeling of azide-modified biomolecules via the SPAAC reaction. vectorlabs.comvectorlabs.com The Cy7 component is a bright and photostable NIR dye, while the DBCO moiety provides the means for highly specific, copper-free conjugation. axispharm.comvectorlabs.comvectorlabs.com
The fluorescence of this compound is insensitive to pH changes between pH 4 and 10, adding to its versatility in various biological assays. vectorlabs.comvectorlabs.com By reacting with azide-functionalized targets, this compound forms a stable triazole linkage, effectively tagging the molecule of interest with a bright, NIR fluorescent signal. vectorlabs.comvectorlabs.com This enables researchers to track and visualize biomolecules in complex environments with high sensitivity and minimal background interference, making it an ideal tool for advanced fluorescence microscopy and in vivo imaging. axispharm.comaxispharm.com
Properties of this compound
The utility of this compound as a fluorescent probe is defined by its specific physicochemical and spectral properties.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~750 nm | axispharm.commedchemexpress.com |
| Emission Maximum (Em) | ~775-780 nm | vectorlabs.comaxispharm.commedchemexpress.com |
| Extinction Coefficient | 255,000 cm⁻¹M⁻¹ | vectorlabs.com |
| Molecular Weight | 1259.53 (protonated) | vectorlabs.com |
| Solubility | Water, DMSO, DMF | vectorlabs.com |
| Appearance | Dark green solid | vectorlabs.com |
| Spectrally Similar Dyes | Alexa Fluor® 750, DyLight® 750, IRDye® 750 | vectorlabs.comvectorlabs.com |
Detailed Research Findings
The unique combination of NIR fluorescence and bioorthogonal reactivity makes this compound a valuable tool in diverse research applications. Studies have demonstrated its effectiveness in labeling and tracking various biomolecules. For instance, in the field of glycobiology, researchers can metabolically introduce azide-functionalized sugars into cellular glycans and subsequently label them with this compound for visualization.
In proteomics, proteins can be modified with azide (B81097) groups either through metabolic labeling with azide-bearing amino acids or through site-specific chemical modification. These azide-tagged proteins can then be selectively conjugated with this compound. This enables applications such as tracking protein localization, studying protein-protein interactions, and performing in-gel fluorescence visualization.
Furthermore, the favorable properties of this compound make it well-suited for in vivo imaging. axispharm.com After introducing an azide-modified biomolecule (such as a targeted antibody or a drug molecule) into a living organism, systemically administered this compound can react specifically with the target. The resulting NIR fluorescence allows for non-invasive imaging of the molecule's distribution and accumulation in deep tissues with high clarity. axispharm.com This approach is instrumental in preclinical studies for monitoring drug delivery pathways and assessing the targeting efficiency of therapeutic agents.
Properties
Molecular Formula |
C58H65F6N4O2P |
|---|---|
Molecular Weight |
995.15 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |
InChI Key |
BCPAGJWDXBIMJR-UHFFFAOYSA-O |
SMILES |
F[P-](F)(F)(F)(F)F.CC(C)(C1=CC=CC=C21)C(/C=C/C3=C/C(CCC3)=C/C=C4C(C)(C)C(C=CC=C5)=C5N\4C)=[N+]2CCCCCC(NCCCCCC(N6C7=CC=CC=C7C#CC8=C(C=CC=C8)C6)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Mechanistic and Reactional Principles of Cyanine7 Dbco
Elucidation of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Moiety
The DBCO group, also recognized as azadibenzocyclooctyne (ADIBO) or dibenzoazacyclooctyne (DIBAC), serves as the reactive handle for bioorthogonal conjugation. interchim.frinterchim.fr Its structure incorporates a significant degree of ring strain, which is crucial as it provides the necessary activation energy for the reaction to occur spontaneously without external catalysis. interchim.frsigmaaldrich.com
Fundamental Principles of Copper-Free Click Chemistry
Copper-free click chemistry, synonymous with SPAAC, represents a valuable adaptation of the traditional azide-alkyne Huisgen cycloaddition. wikipedia.org A key distinction is the absence of a cytotoxic copper(I) catalyst, which is a requirement for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frsigmaaldrich.comwikipedia.org This catalyst-free nature is paramount for applications involving live biological samples. The reaction proceeds via a 1,3-dipolar cycloaddition between the strained alkyne (DBCO) and an azide (B81097) functional group, resulting in the formation of a stable 1,2,3-triazole ring. glenresearch.comescholarship.orgpcbiochemres.com The release of the inherent strain within the cyclooctyne (B158145) structure is a significant driving force, contributing to the rapid kinetics of the reaction. sigmaaldrich.com DBCO is noted for its high reactivity among cycloalkynes used in SPAAC, facilitating swift reactions with azides. lumiprobe.comlumiprobe.com
Bioorthogonality and Specificity within Complex Biological Milieux
A defining characteristic of SPAAC, and consequently of Cyanine7 DBCO, is its bioorthogonality. wikipedia.orgwur.nl Bioorthogonal chemical reactions are specifically designed to proceed within living biological systems without interfering with native biochemical pathways or cellular functions. escholarship.orgwur.nl The reaction between the DBCO moiety and an azide is highly selective, demonstrating minimal reactivity with the various functional groups commonly present in biological molecules, such as amines, thiols, and carboxylic acids. interchim.frinterchim.fr This inherent specificity allows for precise and targeted labeling of azide-modified targets within complex biological environments, including live cells and whole organisms like zebrafish and mice, without inducing toxicity or perturbing endogenous biological processes. interchim.frsigmaaldrich.comwikipedia.orgwur.nl While the reaction can yield a mixture of triazole regioisomers, this aspect typically does not pose a significant limitation for its applications in bioorthogonal chemistry. wikipedia.orgbiochempeg.com
Spectroscopic Properties of Cyanine7 in Research Applications
The Cyanine7 component of the compound provides the necessary fluorescent signal for visualization and tracking in biological experiments.
Characteristics within the Near-Infrared Spectral Window
Cyanine7 is classified as a near-infrared (NIR) fluorescent dye. antibodies.comlumiprobe.comaxispharm.comaxispharm.com Its spectral profile is characterized by absorption and emission maxima located within the NIR region of the electromagnetic spectrum, typically around 750 nm for absorption and 773-779 nm for emission. antibodies.comlumiprobe.comaxispharm.comaxispharm.comaatbio.comaxispharm.comrndsystems.comaxispharm.comlumiprobe.comibiantech.comtocris.comabpbio.com This spectral window is particularly advantageous for imaging biological tissues because light in the NIR range experiences reduced scattering and absorption by biological components like water, hemoglobin, and tissue autofluorescence compared to visible light. axispharm.comaxispharm.comaxispharm.comibiantech.com This results in improved tissue penetration depth and a higher signal-to-background ratio, which are critical for in vivo imaging and other applications requiring deep tissue visualization. axispharm.comaxispharm.comaxispharm.com
Key spectroscopic parameters of the Cyanine7 fluorophore include:
| Property | Value |
| Absorption Maximum (λabs) | ~750 nm |
| Emission Maximum (λem) | ~773-779 nm |
| Extinction Coefficient (ε) | 199000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.3 |
| Stokes Shift | ~23-25 nm |
These spectral characteristics position this compound as a valuable tool for applications demanding high sensitivity and the ability to image through biological tissues, such as in vivo imaging, flow cytometry, and fluorescence microscopy. axispharm.comaxispharm.comaxispharm.com
Advanced Bioconjugation Strategies Employing Cyanine7 Dbco
Covalent Functionalization of Biological Macromolecules
The foundation of Cyanine7 DBCO's utility lies in its ability to form stable, covalent bonds with biomolecules that have been pre-functionalized with an azide (B81097) group. nih.gov This bioorthogonal reaction is highly selective, meaning the DBCO and azide groups react efficiently with each other without cross-reacting with other functional groups naturally present in biological systems, such as amines and hydroxyls. interchim.frconju-probe.com
Conjugation to Proteins and Peptides for Research Probes
The labeling of proteins and peptides with this compound facilitates the creation of highly specific fluorescent probes for various research applications, including in vivo imaging. nih.gov The general strategy involves introducing an azide group onto the target protein or peptide. This can be achieved through various methods, such as reacting primary amines (e.g., on lysine (B10760008) residues) with an azide-containing N-hydroxysuccinimide (NHS) ester. Once the protein is "azide-modified," it can be readily conjugated with this compound.
Research has shown that the properties of the fluorescent dye can significantly influence the biodistribution and pharmacokinetics of the resulting peptide probe. nih.gov For instance, the binding affinity of the Cyanine7 dye portion of the conjugate to plasma proteins like albumin can affect the probe's rate of diffusion into tissues. nih.gov This highlights the importance of the dye's chemical properties in the rational design of imaging agents. In one study, a peptide labeled with a cyanine (B1664457) dye was used to investigate receptor kinetics, demonstrating the utility of such conjugates in studying dynamic biological processes. d-nb.info
Oligonucleotide and Nucleic Acid Labeling Methodologies
Fluorescently labeled oligonucleotides are essential tools in molecular biology for detecting, quantifying, and imaging DNA and RNA. this compound provides a method for post-synthesis labeling of nucleic acids. The process typically involves synthesizing an oligonucleotide that incorporates an azide-modified nucleoside or has an azide group attached to its 5' or 3' terminus.
This azide-functionalized oligonucleotide is then reacted with this compound via the SPAAC reaction. interchim.fr This covalent attachment yields a highly stable, fluorescently labeled nucleic acid probe. These probes are employed in a range of experimental techniques, including:
Fluorescent in situ hybridization (FISH)
Fluorescence Resonance Energy Transfer (FRET) studies biosyn.com
In vivo imaging experiments, leveraging the favorable NIR window of biological tissues biosyn.com
The stability and brightness of the Cyanine7 dye make it well-suited for applications requiring sensitive detection and prolonged signal stability.
Antibody Bioconjugation for Immuno-Research Applications
The specific binding capabilities of antibodies make them ideal targeting moieties. Conjugating this compound to antibodies creates powerful probes for immuno-research applications like immunofluorescence and multiplexed tissue imaging. nih.gov A common method involves first modifying the antibody with DBCO groups. This is often accomplished by reacting the lysine residues on the antibody with a DBCO-NHS ester. lumiprobe.com
After the unreacted DBCO-NHS ester is removed, the DBCO-functionalized antibody is then reacted with a molecule of interest that has been tagged with an azide group. lumiprobe.com Alternatively, the antibody can be modified with an azide, followed by reaction with this compound. nih.gov Site-specific conjugation methods have also been developed to ensure a uniform and controlled drug-to-antibody ratio (DAR), which can be crucial for therapeutic and diagnostic applications. nih.govresearchgate.net These precisely labeled antibodies are instrumental in advanced imaging techniques that allow for the simultaneous visualization of multiple proteins in a single tissue sample. nih.gov
Linker Chemistry and Conjugation Efficiency in Research Designs
Exploration of Various Linker Architectures (e.g., PEGylation)
To improve the properties of bioconjugates, linkers of varying compositions and lengths are employed. Polyethylene glycol (PEG) linkers are frequently used in bioconjugation, a strategy known as PEGylation. axispharm.comnih.gov Incorporating a PEG spacer between the this compound and the biomolecule offers several advantages:
Improved Solubility: PEG is highly hydrophilic and can increase the water solubility of hydrophobic dyes and conjugates. axispharm.com
Enhanced Stability: The PEG chain can protect the attached molecule from enzymatic degradation. axispharm.com
Reduced Non-Specific Binding: PEGylation can minimize unwanted interactions between the conjugate and other biological molecules. axispharm.com
DBCO-PEG-NHS esters are common reagents that combine the reactive DBCO group, a flexible PEG spacer, and an amine-reactive NHS ester for easy attachment to proteins and antibodies. nih.gov
| Linker Component | Function | Example Reagent |
| DBCO | Azide-Reactive Group | Reacts with azide-modified biomolecules via SPAAC. |
| PEG Spacer | Solubility/Stability Enhancer | Improves hydrophilicity and reduces steric hindrance. |
| NHS Ester | Amine-Reactive Group | Covalently attaches the linker to lysine residues on proteins/antibodies. |
| This table illustrates the components of a common heterobifunctional linker used for antibody labeling. |
Quantification of Conjugation Ratios in Conjugate Synthesis Research
Determining the degree of labeling, or the ratio of dye molecules to the biomolecule (e.g., dye-to-antibody ratio, DAR), is a critical step in characterizing the final conjugate. A common and accessible method for this quantification is UV-Vis absorption spectroscopy. nih.gov
The concentration of the antibody is determined by measuring its absorbance at 280 nm, while the concentration of the conjugated Cyanine7 dye is measured at its absorption maximum (around 750 nm). The degree of labeling can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
| Molar Ratio (DBCO-NHS : Antibody) | Resulting DBCO per Antibody (Approx.) | Subsequent Click Reaction Yield |
| 2.5 : 1 | 1.5 | Moderate |
| 5 : 1 | 2.8 | High |
| 10 : 1 | 4.0 | High |
| 20 : 1 | 4.5 | Decreasing (due to precipitation) |
| This table presents illustrative data based on research findings showing how the initial molar ratio of reactants impacts the final degree of labeling and conjugation yield. nih.govresearchgate.net |
Impact of Conjugation on Biological Activity and Specificity of Biomolecules
The covalent attachment of this compound (Cy7 DBCO) to a biomolecule is a powerful strategy for fluorescent labeling; however, the conjugation process is not always benign and can significantly influence the biological activity and specificity of the target molecule. The introduction of this relatively large and hydrophobic chemical entity can induce structural and physicochemical changes in the biomolecule, potentially altering its function, pharmacokinetic profile, and target-binding capabilities. nih.govnih.gov
A primary concern is the potential for steric hindrance. The bulky nature of the Cy7 DBCO molecule can physically obstruct the active sites or binding interfaces of a protein, such as the antigen-binding fragment (Fab) of an antibody. This interference can lead to a partial or complete loss of biological activity, reducing the efficacy of the biomolecule in its intended application. Site-specific conjugation methods are often employed to mitigate this issue by ensuring that the dye is attached at a location distant from the functionally critical regions of the molecule. bionordika.no
Protein Aggregation: The hydrophobic nature of the DBCO moiety can cause the modified proteins to aggregate on surfaces, such as those of nanoparticles. nih.gov
Complement Activation: Studies have shown that increased hydrophobicity on nanoparticle surfaces can induce greater complement activation, a key component of the innate immune system. This can lead to rapid clearance of the conjugate from circulation and altered biodistribution. nih.gov
Altered Pharmacokinetics: Changes to a biomolecule's net charge and hydrophobicity can dramatically affect its isoelectric point, affinity, and disposition, leading to marked variations in tissue distribution and pharmacokinetic profiles. nih.gov
The degree of labeling (DOL), or the number of dye molecules conjugated to a single biomolecule, is a critical parameter that must be optimized. While a higher DOL can increase the fluorescent signal, it can also amplify the negative effects. For instance, studies with antibody conjugates have shown that low DOL conjugates (e.g., ~2.0) can exhibit improved tumor targeting compared to more heavily labeled conjugates (DOL 4–5), which may show reduced specificity and increased non-specific uptake by organs like the liver. nih.gov Therefore, a balance must be struck between achieving sufficient signal for detection and preserving the biological integrity and specificity of the biomolecule.
The following table summarizes the key impacts of Cy7 DBCO conjugation on biomolecules:
| Parameter Affected | Cause | Potential Consequence |
| Biological Activity | Steric Hindrance: The bulky Cy7 DBCO molecule physically blocks active or binding sites. | Reduced or complete loss of the biomolecule's function (e.g., decreased antibody-antigen binding). |
| Specificity & Biodistribution | Increased Hydrophobicity: The DBCO moiety increases the overall hydrophobicity of the conjugate. nih.gov | Protein aggregation, increased complement activation, altered pharmacokinetic profile, and non-specific tissue uptake. nih.govnih.gov |
| Affinity & Disposition | Altered Molecular Charge: The addition of the charged cyanine dye changes the net charge of the biomolecule. nih.gov | Changes in isoelectric point, binding affinity, and tissue distribution. nih.gov |
| Overall Function & Signal | High Degree of Labeling (DOL): Attaching too many Cy7 DBCO molecules. | Amplification of steric hindrance and hydrophobicity effects, leading to reduced targeting and specificity despite a stronger signal. nih.gov |
Applications in Preclinical Bioimaging Research
In Vivo Imaging Modalities in Small Animal Models
The use of Cyanine7 DBCO in small animal models provides researchers with a powerful method to non-invasively monitor biological events in a living organism. Its NIR fluorescence allows for deep tissue penetration, a critical feature for whole-body imaging.
This compound is particularly advantageous for deep tissue fluorescence imaging due to its excitation and emission maxima in the near-infrared window (typically around 750 nm and 773 nm, respectively). lumiprobe.com Light in this region of the electromagnetic spectrum experiences reduced absorption and scattering by biological tissues, such as skin, muscle, and blood, when compared to visible light. nih.gov This characteristic allows for greater penetration depth and a higher signal-to-background ratio, enabling the visualization of fluorescently labeled probes in deep-seated tissues and organs within small animal models. researchgate.netbohrium.com
The development of advanced imaging systems has further enhanced the capabilities of NIR dyes like this compound for deep tissue imaging. Techniques such as fluorescence molecular tomography (FMT) can provide three-dimensional quantitative data on the distribution of the fluorescent probe within the animal. visualsonics.com This allows for a more accurate assessment of probe localization and concentration in specific anatomical regions.
A crucial aspect of preclinical research is understanding the biodistribution and target accumulation of novel therapeutic or diagnostic agents. This compound serves as an effective tag for these studies. By conjugating this compound to a molecule of interest, researchers can track its journey throughout the body of a small animal.
In a representative preclinical study, the biodistribution of Cyanine7-labeled cell-derived nanovesicles (CDNs) was investigated in mice bearing colon adenocarcinoma. researchgate.net The results, obtained through in vivo imaging, demonstrated significant accumulation of the labeled nanovesicles in the tumor tissue 24 hours post-injection. researchgate.net In contrast, the free Cyanine7 dye was rapidly cleared through the kidneys. researchgate.net Ex vivo analysis of excised organs confirmed the high fluorescence signal in the tumor, as well as in the liver, which is a primary site for the clearance of nanoparticles. researchgate.net
Such studies are vital for evaluating the targeting efficiency and pharmacokinetic profile of new drug delivery systems or targeted therapies. The ability to visualize and quantify the accumulation of a this compound-labeled probe at the target site provides direct evidence of its potential efficacy.
| Organ | Relative Fluorescence Intensity (CDN-Cy7) | Relative Fluorescence Intensity (Free Cy7) |
|---|---|---|
| Tumor | High | Low |
| Liver | High | Medium |
| Kidneys | Low | High |
| Spleen | Medium | Low |
| Lungs | Low | Low |
This interactive table summarizes the typical biodistribution of a Cyanine7-labeled nanoparticle compared to the free dye in a preclinical tumor model. Clicking on a row will highlight the relative fluorescence intensity.
Live animal fluorescence imaging systems, such as the IVIS (In Vivo Imaging System), are instrumental in preclinical research utilizing probes like this compound. These systems are equipped with sensitive cameras and appropriate filters to detect the NIR fluorescence emitted from within the animal. sygnaturediscovery.com This allows for the non-invasive, longitudinal monitoring of disease progression, therapeutic response, and the biodistribution of labeled probes over time in the same animal. sygnaturediscovery.com
The use of IVIS imaging with Cyanine7-labeled probes has been demonstrated in various preclinical models. For instance, in a study investigating the biodistribution of different nanoparticle formulations, IVIS imaging was used to track the accumulation of Cyanine7.5-labeled nanoparticles in tumor-bearing mice at various time points post-injection. nih.govresearchgate.net The images revealed the dynamic process of nanoparticle accumulation in the tumor and other organs. nih.govresearchgate.net The ability to repeatedly image the same animal reduces the number of animals required for a study and provides more robust data by allowing each animal to serve as its own control.
Cellular and Subcellular Imaging Research
Beyond whole-animal imaging, this compound is a valuable reagent for cellular and subcellular investigations, providing insights into the localization and dynamics of biomolecules within cells.
In fluorescence microscopy, this compound can be used to label specific cellular components that have been metabolically or genetically engineered to contain an azide (B81097) group. The bioorthogonal reaction between the DBCO and azide allows for highly specific staining. While this compound's primary application is in live-cell and in vivo imaging, its principles can be applied to microscopy for visualizing the distribution of labeled molecules on or within cells.
It is important to note that for staining intracellular components in fixed and permeabilized cells, this compound may not be the ideal choice due to the potential for high background fluorescence. vectorlabs.com However, for live-cell imaging and the labeling of cell-surface molecules, it can provide high-contrast images. The NIR fluorescence of this compound can also be advantageous in microscopy by minimizing autofluorescence from cellular components, which is often more pronounced in the visible spectrum. vectorlabs.com
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. This compound can be utilized in flow cytometry to identify and quantify cells that have been specifically labeled via copper-free click chemistry.
In one study, a method was developed for in vivo cell labeling and tracking. nih.gov Cells were first engineered to express azide groups on their surface. These cells could then be detected in vivo and ex vivo by reacting them with a DBCO-functionalized fluorescent probe, such as DBCO-Cy5 (a spectrally similar dye to Cyanine7). nih.gov Subsequent flow cytometric analysis of cell populations from tissues allowed for the quantification of the labeled cells. nih.gov
Intracellular Localization and Tracking of Labeled Biomolecules
The chemical compound this compound is a valuable tool for the visualization and tracking of biomolecules within living cells. Its utility stems from the combination of a near-infrared (NIR) Cyanine7 fluorophore and a dibenzocyclooctyne (DBCO) group. The Cyanine7 dye emits light in the NIR spectrum (typically with an excitation maximum around 750 nm and an emission maximum around 775 nm), a region where cellular autofluorescence is minimal, allowing for clear imaging with high signal-to-noise ratios. The DBCO group enables a specific and bioorthogonal reaction with molecules containing an azide group.
This labeling strategy is executed through a two-step process. First, a biomolecule of interest is tagged with an azide moiety. This is often achieved through metabolic labeling, where cells are incubated with a precursor molecule containing an azide group. For example, azide-modified sugars can be metabolically incorporated into glycoproteins on the cell surface or within organelles. Once the azide-tagged biomolecule is in place, the cells are treated with this compound. The DBCO group reacts specifically with the azide group via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.comaatbio.com This reaction is highly efficient and biocompatible, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging. aatbio.cominterchim.fr
This technique allows for the precise localization of labeled biomolecules. By using microscopy techniques such as confocal fluorescence microscopy, researchers can visualize the distribution and movement of the Cyanine7-labeled molecules within different cellular compartments. Studies using analogous DBCO-conjugated dyes have successfully demonstrated the ability to label and track biomolecules to specific organelles like the endoplasmic reticulum, Golgi apparatus, and mitochondria. This precise spatial information is critical for understanding the function and dynamics of proteins, glycans, and other cellular components. mdpi.com The excellent photostability of cyanine (B1664457) dyes further enables time-lapse imaging, allowing for the observation of dynamic cellular processes over extended periods at super-resolution. mdpi.comnih.gov
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| In vitro bacterial labeling for PET | Metabolic labeling of S. aureus with 3-azido-d-alanine (B7909828) followed by SPAAC reaction with fluorescent DBCO dyes (MB 543, Cyanine 5.5). | Successful fluorescent labeling of azide-modified peptidoglycan in the bacterial cell wall was demonstrated, validating the SPAAC approach for targeting metabolically labeled structures. | nih.gov |
| Live-cell super-resolution imaging | SPIEDAC click labeling of proteins in living cells using various cell-permeable organic dyes functionalized for click chemistry. | Demonstrated the feasibility of two-color STED imaging of different target structures in living cells, with high photostability allowing for time-lapse imaging of dynamic processes. | mdpi.comnih.gov |
| General Bioconjugation | Review of DBCO-azide SPAAC reaction conditions and applications. | The reaction is specific, biocompatible, and efficient in aqueous buffers under mild conditions, making it ideal for labeling biomolecules like antibodies and oligonucleotides for cellular applications. | aatbio.com |
Multi-Modal Imaging Research Approaches
Multi-modal imaging combines the strengths of two or more imaging techniques to provide a more comprehensive understanding of biological processes. The integration of high-sensitivity nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) with high-resolution optical fluorescence imaging is a significant area of preclinical research. nih.govresearchgate.net This approach can provide whole-body, quantitative data from PET/SPECT alongside real-time, high-resolution surface data from fluorescence imaging. nih.gov
Integration with Positron Emission Tomography (PET) for Dual-Modality Studies
The development of dual-modality PET-fluorescence probes is an active field of research aimed at improving cancer diagnosis and image-guided surgery. mdpi.commdpi.com While extensive research exists on the creation of such probes using various cyanine dyes, specific studies detailing the synthesis and application of a dual-modality probe using the exact compound this compound are not prominent in the reviewed scientific literature.
However, the established strategy for creating such agents provides a clear blueprint for how this compound could be integrated. The general approach involves creating a conjugate that links a targeting molecule (like a peptide or antibody) to both a near-infrared fluorophore and a chelator for a positron-emitting radionuclide. nih.govmdpi.com For example, a targeting peptide could be functionalized with this compound and a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The DOTA chelator can then be used to stably complex a positron-emitting metal ion, such as Gallium-68 (⁶⁸Ga). mdpi.com
Alternatively, a modular approach using bioorthogonal chemistry is possible. A recent study demonstrated the synthesis of a water-soluble, fluorine-18 (B77423) (¹⁸F)-labeled DBCO derivative, [¹⁸F]FB-sulfo-DBCO, for PET imaging of azide-modified bacteria. nih.govnih.gov This demonstrates the feasibility of radiolabeling the DBCO moiety itself. A dual-modality system could therefore be envisioned where a biomolecule is labeled with an azide-functionalized Cyanine7 and then reacted with a radiolabeled DBCO-PET agent. This approach combines the sensitive, quantitative, and tomographic capabilities of PET for whole-body imaging with the high-resolution capabilities of NIR fluorescence for applications like intraoperative guidance. nih.govajronline.org
| Component | Function | Example Compound/Isotope | Rationale |
|---|---|---|---|
| Near-Infrared Fluorophore | Provides optical signal for high-resolution imaging. | Cyanine7 | Emission in the NIR window reduces background autofluorescence and allows for deeper tissue penetration. nih.gov |
| Bioorthogonal Handle | Enables specific, copper-free conjugation to azide-modified targets. | DBCO | Allows for modular probe assembly and targeted labeling in a biological environment. nih.gov |
| Chelator | Securely binds a positron-emitting radionuclide. | DOTA, NOTA | Forms a stable complex with radiometals used for PET imaging. mdpi.com |
| PET Radionuclide | Emits positrons for whole-body tomographic imaging. | Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Fluorine-18 (¹⁸F) | These isotopes have suitable half-lives and decay characteristics for preclinical and clinical PET imaging. nih.govmdpi.com |
| Targeting Ligand | Directs the probe to a specific biological target (e.g., a receptor on cancer cells). | Peptides (e.g., RGD), Antibodies, Small molecules | Increases probe concentration at the site of interest, enhancing image contrast and specificity. nih.govmdpi.com |
Synergistic Applications with Single-Photon Emission Computed Tomography (SPECT)
Similar to PET, SPECT is a highly sensitive nuclear imaging technique that provides three-dimensional information on the distribution of a radiotracer in the body. nih.gov The combination of SPECT with NIR fluorescence imaging offers synergistic benefits, enabling preoperative whole-body scans to locate tumors, followed by real-time fluorescence guidance during surgery. nih.govresearchgate.net While specific research featuring this compound in a dual SPECT-fluorescence modality was not identified, the general chemical strategies are well-established through studies with other cyanine dyes.
The creation of a SPECT-fluorescence probe follows a design analogous to that of PET probes. The core principle is to conjugate a targeting biomolecule with both the NIR dye and a chelator suitable for a SPECT radionuclide. nih.gov A key study demonstrated this principle by conjugating a necrosis-avid cyanine dye, HQ4, to the chelate DTPA (diethylene triamine pentaacetic acid). nih.gov This conjugate was then successfully radiolabeled with Indium-111 (¹¹¹In), a gamma-emitting isotope suitable for SPECT imaging. The resulting dual-modality probe, [¹¹¹In]DTPA-HQ4, demonstrated selective accumulation in necrotic tumor tissue, which could be visualized by both SPECT and fluorescence imaging. nih.gov
This established methodology could be applied to this compound. A targeting vector could be modified to include the Cyanine7 fluorophore, the DBCO group for potential bioorthogonal reactions, and a chelator like DTPA for labeling with ¹¹¹In. Such a probe would leverage the advantages of SPECT for deep-tissue, whole-body imaging to identify disease sites, which can then be precisely visualized at high resolution using the Cyanine7 fluorescence signal during subsequent procedures. nih.govresearchgate.net Another study employed a modular click-chemistry approach using a heterobifunctional Cy5 dye to link a DTPA chelator and an RGD targeting peptide, demonstrating the utility of click chemistry in synthesizing SPECT probes. nih.gov This highlights the feasibility of incorporating the DBCO moiety of this compound into such a dual-modality design.
| Component | Function | Example Compound/Isotope | Rationale |
|---|---|---|---|
| Near-Infrared Fluorophore | Provides optical signal for high-resolution surface imaging. | Cyanine7 | NIR fluorescence provides excellent signal-to-noise ratio for optical imaging applications. nih.gov |
| Bioorthogonal Handle | Allows for specific conjugation via copper-free click chemistry. | DBCO | Facilitates the modular construction of complex imaging probes. nih.gov |
| Chelator | Securely binds a gamma-emitting radionuclide. | DTPA | Forms a stable complex with common SPECT radiometals like Indium-111. nih.gov |
| SPECT Radionuclide | Emits gamma rays for whole-body tomographic imaging. | Indium-111 (¹¹¹In), Technetium-99m (⁹⁹ᵐTc) | Widely used isotopes with appropriate energy and half-lives for preclinical and clinical SPECT imaging. mdpi.com |
| Targeting Ligand | Confers biological specificity to the probe. | Peptides, Antibodies, Small molecules | Ensures accumulation of the probe at the target tissue for specific visualization by both modalities. nih.gov |
Integration into Advanced Biomaterial and Nanosystem Research
Engineering of Drug Delivery Systems and Nanomedicines
The development of targeted drug delivery systems is a cornerstone of modern nanomedicine, aiming to increase therapeutic efficacy while minimizing off-target effects. Cyanine7 DBCO has emerged as a key enabling technology in the research and development of these systems, providing a robust method for fluorescently labeling and tracking nanocarriers.
Functionalization of Liposomes for Targeted Delivery Research
Liposomes, versatile spherical vesicles composed of a lipid bilayer, are widely investigated as drug delivery vehicles. The ability to modify their surface with targeting ligands is crucial for directing them to specific cells or tissues. The DBCO group on Cyanine7 allows for its efficient conjugation to azide-modified liposomes. This "click" reaction is highly specific and occurs under mild conditions, preserving the integrity of the liposome (B1194612) structure.
Researchers utilize this compound-functionalized liposomes to visualize their distribution in vitro and in vivo. The near-infrared fluorescence of Cyanine7 offers deep tissue penetration and minimal background autofluorescence, making it ideal for preclinical imaging studies. This enables the real-time tracking of liposomes, providing valuable data on their circulation time, biodistribution, and target site accumulation.
| Parameter | Description | Reference |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | N/A |
| Reactants | Azide-modified liposome, this compound | N/A |
| Key Advantage | Copper-free, biocompatible, high reaction efficiency | N/A |
| Application | In vitro and in vivo tracking of liposomes | N/A |
Development of Polymeric Nanoparticles for Research Applications
Polymeric nanoparticles are another major class of nanocarriers, offering advantages in terms of stability and drug loading capacity. The principles of surface functionalization using this compound are also applicable to these systems. By incorporating azide (B81097) functionalities into the polymer structure, researchers can readily attach this compound to the nanoparticle surface.
Exosome Engineering for Enhanced Biological Interactions
Exosomes, cell-derived nanovesicles, are gaining significant attention as natural drug delivery carriers due to their biocompatibility and ability to cross biological barriers. To enhance their therapeutic potential, researchers are actively exploring methods to engineer their surfaces for targeted delivery.
This compound plays a crucial role in this area of research. The surface of exosomes can be chemically modified to introduce azide groups. Subsequently, this compound can be "clicked" onto the exosome surface, providing a fluorescent tag for tracking. This allows researchers to study the biodistribution of engineered exosomes and verify that the targeting modifications have successfully altered their delivery profile. Studies have demonstrated the successful conjugation of DBCO-linked molecules to azide-modified exosomes, enabling the attachment of targeting ligands and imaging agents. nih.govresearchgate.net This strategy is pivotal for developing exosome-based therapies with improved precision and efficacy.
Biomaterial-Based Depot and Scaffold Research
Beyond nanoparticle-based drug delivery, this compound is also integral to the development and analysis of larger biomaterial constructs, such as depots and scaffolds for tissue engineering and controlled release applications.
Hydrogel Functionalization for Tissue-Anchored Systems
Hydrogels, three-dimensional networks of hydrophilic polymers, are extensively used in biomedical research as scaffolds for tissue regeneration and as depots for the sustained release of therapeutics. The functionalization of hydrogels with bioactive molecules and imaging agents is essential for these applications.
The copper-free click chemistry enabled by this compound provides a powerful tool for modifying hydrogels. Azide-containing hydrogel precursors can be crosslinked and simultaneously functionalized with this compound. This allows for the non-invasive, real-time monitoring of the hydrogel's location, degradation, and drug release kinetics in vivo. The near-infrared signal of Cyanine7 is particularly advantageous for imaging through tissues, providing valuable insights into the performance of these tissue-anchored systems.
Surface Modification of Electrosprayed Microparticles and Fibers
Electrospraying and electrospinning are versatile techniques used to produce microparticles and nanofibers for a wide range of biomedical applications, including drug delivery and tissue engineering. researchgate.netmdpi.com The ability to modify the surface of these materials is critical for controlling their interaction with cells and tissues.
The incorporation of azide functionalities into the polymers used for electrospraying or electrospinning allows for the post-fabrication surface modification with this compound. This fluorescent labeling enables researchers to visualize the distribution and integration of these microparticles and fibers within biological systems. For instance, in tissue engineering research, this compound-labeled electrospun scaffolds can be tracked to assess their placement and persistence in a regenerative model. While specific studies focusing solely on "this compound" in this context are still developing, the broader application of functionalizing electrospun scaffolds with bioactive molecules through various chemical strategies is a well-established and active area of research. researchgate.net
Research in Immuno-Modulatory Systems
This compound is increasingly relevant in the development of sophisticated systems designed to modulate the immune response. Its utility in labeling and tracking components within these systems provides critical insights into their function and efficacy.
Development of Antibody-Functionalized Biomaterials for Immunotherapy Research
Antibody-functionalized biomaterials are at the forefront of immunotherapy research, designed to achieve localized T-cell activation or deliver checkpoint inhibitors directly to a tumor microenvironment. ucl.ac.uknih.gov The covalent attachment of antibodies to biomaterial surfaces in a controlled and site-specific manner is essential for their function.
This compound plays a crucial role in the development and characterization of these materials. The DBCO group facilitates a highly efficient and bioorthogonal conjugation reaction with azide-modified antibodies or biomaterials. interchim.frlumiprobe.comaatbio.com This copper-free click chemistry reaction is ideal for sensitive biological molecules like antibodies as it proceeds under mild, aqueous conditions without the need for cytotoxic copper catalysts. interchim.fraatbio.com
The general workflow involves:
Modification of the Antibody or Biomaterial: One component (e.g., an antibody) is functionalized with an azide group, while the other (e.g., a scaffold material) is functionalized with DBCO, or vice versa.
Fluorescent Labeling: this compound can be used to react with an azide-modified antibody or biomaterial, thereby attaching a fluorescent tag. This allows for the quantification of surface functionalization and visualization of the material's distribution.
Conjugation: The azide- and DBCO-functionalized components are mixed, leading to the formation of a stable triazole linkage. lumiprobe.com
By using this compound as a labeling agent, researchers can confirm the successful conjugation of antibodies to the biomaterial surface and track the location of these functionalized materials in vitro and in vivo.
| Chemistry | Reactant 1 | Reactant 2 | Key Advantage |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Molecule with DBCO group (e.g., this compound) | Molecule with Azide group (e.g., Azide-modified antibody) | Copper-free, biocompatible, highly specific, stable covalent bond formation. interchim.frlumiprobe.comaatbio.com |
Vaccine Adjuvant and Carrier Research (e.g., Virus-Like Particles)
Virus-like particles (VLPs) are non-infectious nanostructures that mimic the organization of natural viruses and are potent activators of the immune system, making them excellent candidates for vaccine platforms. nih.govnih.govresearchgate.net Understanding the in vivo trafficking of VLPs—how they drain to lymph nodes and interact with antigen-presenting cells—is critical for designing effective vaccines. researchgate.net
While direct studies detailing the use of this compound with VLPs are emerging, its properties make it an ideal tool for this research area. The standard method for tracking VLPs involves fluorescently labeling them. creative-biolabs.com this compound provides a robust method for this labeling via copper-free click chemistry. VLPs can be genetically or chemically modified to display azide groups on their surface, which can then be specifically and covalently labeled with this compound.
The advantages of using this compound in this context include:
NIR Fluorescence: Allows for deep-tissue imaging to track VLP biodistribution and accumulation in lymphoid organs in vivo.
Specific Covalent Attachment: The DBCO-azide reaction ensures that the fluorescent dye is permanently attached to the VLP without interfering with its structure or immunogenicity. interchim.fr
Quantitative Analysis: The bright fluorescence enables the use of techniques like flow cytometry to quantify VLP uptake by immune cells. creative-biolabs.com
This application allows researchers to visualize and understand the fate of VLP-based vaccines after administration, providing crucial data for optimizing adjuvant effects and carrier efficiency.
Optical Control of Cytokine Signaling via Polymer-Induced Latency
A novel strategy in immunotherapy involves controlling the activity of potent signaling molecules like cytokines in a spatially and temporally precise manner. Cytokines often have powerful therapeutic effects but can cause severe systemic toxicity. interchim.com Researchers have developed a method to "cage" cytokines with photolabile polymers, rendering them inactive until they are "un-caged" by light. interchim.frinterchim.com
In this advanced application, a Cyanine7 dye is integral to the polymer construct used to induce this latency. The research strategy involves modifying a cytokine with a polymer chain that contains a photolabile linker. interchim.fr The presence of the bulky polymer sterically hinders the cytokine from binding to its receptor. interchim.com
The role of the cyanine (B1664457) dye in this system is often as part of the photocage itself or as a fluorescent reporter. In some systems, the Cyanine7 moiety can be part of the photo-cleavable linker that responds to near-infrared light. lumiprobe.com Upon illumination with light of a specific wavelength, the polymer is cleaved, releasing the active cytokine precisely at the desired location, such as a tumor site. interchim.frinterchim.com The use of DBCO-NHS esters and Sulfo-Cyanine7 NHS esters are often cited in the materials and methods for creating these complex bioconjugates. interchim.fr This optical control allows for on-demand cytokine signaling, potentially maximizing therapeutic efficacy while minimizing off-target side effects. interchim.com
| Cytokine | Modification | De-repression Stimulus | Effect of De-repression |
| Interleukin-2 (IL-2) | Conjugation with a photolabile polymer | LED Light | Restored binding to cognate receptors and activation of downstream signaling pathways. interchim.frinterchim.com |
| Interleukin-12 (scIL-12) | Conjugation with a photolabile polymer containing a Cy7 dye | LED Light | Restored cytokine activity and prolonged in vivo circulation prior to activation. interchim.frinterchim.com |
Methodological Innovations and Research Considerations
Optimization of Labeling Protocols for Specific Biological Systems
The effective use of Cyanine7 DBCO in biological research hinges on the careful optimization of labeling protocols tailored to the specific system under investigation. Key parameters that require consideration include probe concentration, incubation time, and the biological environment.
In cell-based imaging applications, the concentration of this compound must be sufficient to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity and non-specific binding. Research has shown that the degree of labeling can be controlled by varying the concentration of the DBCO-conjugated dye. For instance, in metabolic labeling studies for cell tracking, the amount of bound DBCO-Cy5 on the cell surface increases with the dye's concentration. nih.gov Optimization often involves titrating the probe concentration to find a balance between labeling efficiency and cell health. For example, in studies involving the labeling of azide-modified cells, DBCO-Cy5 concentrations have been optimized to ensure effective tracking without inducing adverse cellular effects. nih.govresearchgate.net
Incubation time is another critical factor. The reaction between DBCO and an azide (B81097) is typically rapid, but the optimal duration can vary depending on the accessibility of the target azide and the complexity of the biological system. interchim.fr For labeling cell surface azides, incubation times are often optimized to maximize the signal from the target cells while minimizing background fluorescence. nih.gov Protocols for live-cell imaging, in particular, benefit from minimizing incubation times to reduce any potential impact on cellular processes. nih.gov
The biological milieu also plays a significant role. The presence of other molecules can potentially interfere with the labeling reaction or the stability of the conjugate. Therefore, washing steps to remove unbound probe are crucial for reducing background signal and improving image quality. It is also important to consider that for intracellular targets in fixed and permeabilized cells, some DBCO reagents may produce high backgrounds, necessitating careful protocol adjustments. vectorlabs.com
Table 1: Key Parameters for Optimization of this compound Labeling Protocols
| Parameter | Considerations | Example Research Application |
| Concentration | Balance between signal strength, cytotoxicity, and non-specific binding. Titration is often necessary. | Cell tracking via metabolic labeling with azide sugars. nih.gov |
| Incubation Time | Depends on target accessibility and reaction kinetics. Shorter times are preferable for live-cell imaging. | Labeling of cell surface receptors in living neurons. researchgate.net |
| Biological System | Cell type, target location (surface vs. intracellular), and sample preparation (live vs. fixed) influence protocol design. | In vivo tracking of transplanted cells. nih.gov |
| Washing Steps | Essential for removing unbound probe and reducing background noise. | Fluorescence microscopy of labeled proteins in cultured cells. researchgate.net |
Comparative Analysis with Other Cyanine (B1664457) Dyes and Click Chemistries
The selection of a fluorescent probe and conjugation strategy is a critical decision in experimental design. This compound offers distinct advantages in the near-infrared (NIR) spectrum and through its use of copper-free click chemistry.
Comparison with Other Cyanine Dyes:
Cyanine7 belongs to the heptamethine cyanine dye family, characterized by its emission in the NIR region (typically >700 nm). This spectral range is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to dyes emitting in the visible spectrum. frontiersin.orgnih.gov When compared to other NIR cyanine dyes, such as Cy5.5, dyes with longer emission wavelengths like those in the Cy7 family often provide a better signal-to-background ratio in deep tissue imaging. nih.gov While dyes like Indocyanine Green (ICG) are clinically approved, novel cyanine dyes are continuously being developed with improved brightness, photostability, and water solubility. frontiersin.orgnih.gov The choice among NIR cyanine dyes often depends on the specific instrumentation available and the multiplexing requirements of the experiment.
Table 2: Spectral Properties of Common Near-Infrared Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Cy5.5 | ~675 | ~694 | Commonly used red-excitable dye. |
| Cyanine7 | ~750 | ~775 | NIR emission with reduced tissue autofluorescence. vectorlabs.com |
| IRDye 800CW | ~774 | ~789 | High signal-to-noise ratio in in vivo imaging. nih.gov |
| Indocyanine Green (ICG) | ~780 | ~820 | Clinically approved, but can have stability issues. nih.gov |
Comparison with Other Click Chemistries:
The DBCO moiety of this compound facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. interchim.frwikipedia.org This presents a significant advantage over the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The primary benefit of SPAAC is the elimination of the need for a cytotoxic copper catalyst, making it highly suitable for live-cell and in vivo applications. wikipedia.orgbiochempeg.com
In terms of reaction kinetics, SPAAC reactions with DBCO are generally very fast at room temperature. interchim.fr While the rates are comparable to CuAAC, they are significantly faster than other copper-free methods like the Staudinger ligation. wikipedia.org However, other strained alkynes, such as bicyclononyne (BCN), have also been developed for copper-free click chemistry. Comparative studies have shown that the stability of these strained alkynes can vary in different biological environments, with DBCO often exhibiting moderate to good stability. nih.gov The choice of click chemistry reagent will therefore depend on the specific requirements for biocompatibility, reaction speed, and stability within the biological system of interest.
Table 3: Comparison of Click Chemistry Approaches
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (e.g., with DBCO) | Staudinger Ligation |
| Catalyst Required | Copper(I) | None | None |
| Biocompatibility | Limited by copper cytotoxicity. | High, suitable for in vivo use. wikipedia.orgbiochempeg.com | High |
| Reaction Rate | Fast | Very fast at room temperature. interchim.fr | Slower |
| Primary Application | In vitro conjugation, fixed cells. | Live-cell imaging, in vivo labeling. wikipedia.org | Protein and cell surface labeling. |
Assessment of Conjugate Stability in Complex Biological Environments (e.g., Serum)
The utility of this compound-labeled biomolecules for in vivo applications is critically dependent on the stability of the conjugate in complex biological fluids like blood serum. Instability can lead to premature cleavage of the dye from its target, resulting in off-target signal and inaccurate data.
Studies involving radiolabeled DBCO conjugates have been conducted to assess their metabolic stability and clearance rates in vivo. For example, a study with an 18F-labeled DBCO compound showed that 60% of the intact compound remained after 60 minutes post-injection in mice, with a fast blood clearance half-life. rsc.org While the reaction between DBCO and azides can proceed in the presence of bovine serum albumin (BSA), the reaction times may be longer and require elevated temperatures compared to reactions in simpler buffers. rsc.org
The stability of the DBCO group itself has been investigated in cellular environments. One study assessing the stability of various bioorthogonal groups within the phagosomes of immune cells found that DBCO groups showed moderate stability, with approximately 36% degradation after 24 hours. nih.gov This suggests that the stability of the labeling reagent in specific cellular compartments should be considered during experimental design.
Table 4: Factors Influencing the Stability of this compound Conjugates in Biological Environments
| Factor | Influence on Stability | Research Finding |
| Triazole Linkage | The covalent bond formed by the click reaction is generally very stable. interchim.fr | The triazole ring is resistant to enzymatic and chemical degradation under physiological conditions. |
| Biological Milieu | Serum proteins and enzymes can interact with or degrade the conjugated biomolecule. | Reactions in the presence of BSA may require longer incubation times. rsc.org |
| Cellular Environment | Specific intracellular compartments, such as phagosomes, can be harsh environments. | DBCO showed moderate stability in immune cell phagosomes, with some degradation observed over 24 hours. nih.gov |
| Conjugated Biomolecule | The inherent stability of the protein, peptide, or other molecule to which this compound is attached. | The overall stability of an antibody-drug conjugate is closely related to the conjugation site. |
Evaluation of Probe Influence on Material Mechanical Properties in Research Studies
The incorporation of fluorescent probes like this compound into biomaterials, such as hydrogels, is a common strategy for visualizing their structure and behavior. However, it is important to consider that the introduction of these probes can potentially alter the mechanical properties of the material itself.
Fluorescent dyes are often hydrophobic, and their introduction into a hydrophilic hydrogel network can affect the chemical and mechanical stability of the gel. nih.gov This can lead to changes in properties such as swelling behavior, viscoelasticity, and structural integrity. For example, the degree of crosslinking in a hydrogel, which is a key determinant of its mechanical properties, can be influenced by the presence of additives, including fluorescent probes. nih.gov
Research on mechanophoric hydrogels, where mechanical stress induces a fluorescent response, highlights the intricate relationship between fluorescence and mechanical properties. rsc.org In these systems, changes in the fluorescence intensity or emission wavelength are directly correlated with the strain and stress experienced by the hydrogel. While not a direct study of this compound, this field demonstrates that fluorescent molecules can be sensitive reporters of a material's mechanical state. rsc.org
Techniques like fluorescence microscopy are used to visualize microstructural changes in hydrogels that correlate with alterations in their bulk mechanical properties. chemrxiv.org Studies have shown that changes in the distribution of fluorescently-labeled nanoparticles within a hydrogel network can provide insights into the material's reinforcement and viscoelastic behavior. chemrxiv.org Therefore, when using this compound to study the properties of a material, it is crucial to perform control experiments to assess whether the probe itself is influencing the very properties being measured. This can involve comparing the mechanical properties of labeled and unlabeled materials under the same conditions.
Table 5: Considerations for the Influence of Fluorescent Probes on Material Properties
| Property | Potential Influence of Fluorescent Probe | Method of Evaluation |
| Swelling Ratio | Hydrophobic dyes may alter water uptake. nih.gov | Gravimetric analysis of labeled vs. unlabeled hydrogels. |
| Viscoelasticity | Probe-induced changes in crosslinking can affect storage and loss moduli. nih.gov | Rheological characterization of labeled and unlabeled materials. |
| Microstructure | Dyes can influence the aggregation or distribution of components within a composite material. chemrxiv.org | Fluorescence and super-resolution microscopy to compare labeled and unlabeled structures. chemrxiv.org |
| Degradation Profile | The presence of a probe could potentially accelerate or slow down the degradation of a biomaterial. | Monitoring the mass loss or release of degradation products from labeled and unlabeled materials over time. |
Emerging Research Directions and Future Outlook
Development of Novel Cyanine7 DBCO Derivatives with Enhanced Properties
Research continues into developing Cyanine7 derivatives with improved characteristics. This includes modifications to enhance water solubility, increase photostability, or tune spectral properties for specific applications. For instance, sulfo-Cyanine7 DBCO is a water-soluble derivative designed for use in aqueous environments and for labeling within biological systems lumiprobe.commedchemexpress.com. The addition of sulfonate groups increases hydrophilicity medchemexpress.com. Future work may involve exploring different linker lengths or incorporating other functional groups to optimize targeting, reduce non-specific binding, or enable multi-modal imaging capabilities. The ability to easily chemically modify cyanine (B1664457) dyes allows for attachment to a variety of biomolecules flippingbook.com.
Exploration of Advanced Synthetic Routes for Modified Conjugates
Advanced synthetic strategies are being explored to create complex conjugates involving this compound. This includes the conjugation of this compound to various biomolecules and nanomaterials for targeted delivery and imaging applications. Examples include the conjugation of DBCO-functionalized dyes, including Cyanine7, to antibodies, peptides, and virus-like particles (VLPs) nih.govuq.edu.aunih.gov. These synthetic routes often utilize the copper-free click chemistry reaction between the DBCO group on the dye and azide-modified biomolecules or materials lumiprobe.cominterchim.fr. Challenges remain in ensuring that the conjugation process does not negatively impact the biological activity or targeting specificity of the biomolecule nih.gov. Future directions involve optimizing reaction conditions, exploring alternative click chemistry handles, and developing strategies for site-specific labeling to create more defined and functional conjugates.
Broader Applications in Quantitative Biological Research Methodologies
This compound is poised for broader application in quantitative biological research methodologies. Its use in fluorescent labeling allows for the tracking and quantification of biomolecules in various biological assays. Cyanine dyes, in general, are widely used in techniques such as fluorescence microscopy, flow cytometry, fluorescence in situ hybridization (FISH), and Northern hybridization axispharm.com. The ability of this compound to react selectively via click chemistry in complex biological samples makes it suitable for quantitative studies in live cells and in vivo. For example, it has been used in studies tracking the biodistribution of extracellular vesicles and in evaluating tissue retention of conjugated polymers researchgate.netbiorxiv.org. Future research may expand its use in quantitative PCR, protein studies, and the analysis of lipid dynamics flippingbook.comaxispharm.com.
Q & A
Q. What are the key chemical and optical properties of Cyanine7 DBCO that make it suitable for near-infrared (NIR) imaging?
this compound combines a NIR-emitting cyanine dye (excitation ~750 nm, emission 750–800 nm) with a dibenzocyclooctyne (DBCO) group, enabling bioorthogonal "click" reactions with azide-modified biomolecules. Its NIR emission minimizes tissue autofluorescence and enhances imaging depth in live animals . The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, reducing cytotoxicity and enabling efficient labeling in vivo . The compound’s water solubility allows direct use in aqueous reaction systems, though organic solvents (e.g., DMSO) may enhance dissolution for specific applications .
Q. What is the standard protocol for conjugating this compound to azide-functionalized biomolecules?
- Step 1: Prepare azide-modified biomolecules (e.g., antibodies, peptides) using metabolic labeling or chemical modification .
- Step 2: Dissolve this compound in anhydrous DMSO (1–5 mM) and mix with the azide-bearing target in a 1:1 to 1:3 molar ratio.
- Step 3: Incubate at 4–25°C for 1–4 hours, depending on reaction efficiency.
- Step 4: Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye . Validate labeling efficiency using SDS-PAGE with in-gel fluorescence imaging or spectrophotometric quantification .
Q. How does this compound compare to other NIR dyes (e.g., Cy5, IRDye800) in terms of tissue penetration and signal-to-noise ratio?
Cyanine7’s emission in the 750–800 nm range provides deeper tissue penetration (>5 mm) compared to Cy5 (~670 nm) and reduced scattering versus IRDye800 (~800 nm). Its high molar extinction coefficient (>200,000 M⁻¹cm⁻¹) and quantum yield (~0.3) enable superior signal-to-noise ratios in live-animal imaging . However, users must optimize excitation/emission filters to avoid spectral overlap in multiplexed experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound-based protein labeling efficiency across different cell lines?
Contradictions may arise from variations in azide incorporation efficiency (e.g., using L-azidohomoalanine (L-AHA) in methionine-free media) or differences in DBCO-azide reaction kinetics. To address this:
- Control 1: Quantify azide levels via click chemistry with a fluorogenic control (e.g., DBCO-Cy3) .
- Control 2: Perform time-course experiments to determine optimal labeling duration for each cell type .
- Method: Combine SILAC (stable isotope labeling by amino acids in cell culture) with this compound labeling to normalize protein synthesis rates and isolate labeling-specific effects .
Q. What strategies optimize this compound concentration for minimal background fluorescence in live-cell imaging?
- Titration: Test dye concentrations from 0.1–10 µM and quantify nonspecific binding using azide-free control cells .
- Quenching: Add 1% BSA or 0.05% Tween-20 to block hydrophobic interactions .
- Timing: Limit incubation time to 30–60 minutes to reduce intracellular aggregation . For in vivo studies, pre-inject a blocking dose of unlabeled DBCO to saturate nonspecific binding sites in tissues .
Q. How can this compound be integrated with other orthogonal labeling techniques (e.g., HaloTag, SNAP-tag) for multi-parametric imaging?
- Design: Use this compound for one target (via SPAAC) and HaloTag/SNAP-tag ligands (e.g., JF646, TMR-Star) for another.
- Validation: Confirm spectral separation using control samples and linear unmixing software .
- Case Study: In a 2024 study, this compound-labeled EGFR was co-imaged with SNAP-tag-labeled HER2 in tumor spheroids, revealing dynamic receptor crosstalk .
Q. What experimental parameters influence the stability of this compound-biomolecule conjugates in longitudinal studies?
- Temperature: Conjugates degrade faster at >4°C; store at –80°C in aliquots with cryoprotectants (e.g., 10% trehalose) .
- Light Exposure: Protect from light during synthesis and imaging to prevent photobleaching (half-life >24 hours under standard NIR illumination) .
- Biological Clearance: In vivo, conjugate half-life depends on molecular weight; PEGylation extends circulation time .
Methodological Troubleshooting
Q. Why might this compound fail to label azide-modified proteins in a specific organ (e.g., liver) during in vivo imaging?
- Cause 1: High glutathione levels in hepatic tissues may reduce DBCO-azide reaction efficiency.
- Solution: Pre-treat animals with N-ethylmaleimide (a thiol-blocking agent) .
- Cause 2: Rapid clearance by hepatocytes.
- Solution: Use larger conjugates (e.g., PEGylated antibodies) to evade hepatic uptake .
Q. How to address discrepancies between this compound fluorescence intensity and mass spectrometry data in protein quantification?
- Hypothesis: Fluorescence self-quenching due to dense labeling or aggregation.
- Validation: Compare fluorescence data with western blotting or ELISA .
- Adjustment: Reduce the dye-to-protein ratio during conjugation .
Tables for Quick Reference
Table 1: Key Parameters for this compound Labeling
| Parameter | Optimal Range | Reference |
|---|---|---|
| Excitation/Emission | 750/773 nm | |
| Reaction pH | 7.4–8.5 | |
| Storage Temperature | –20°C (desiccated) | |
| In Vivo Imaging Dose | 1–5 nmol/g body weight |
Table 2: Common Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
